molecular formula C10H12FNO4S B603330 3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid CAS No. 1018528-68-1

3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid

Cat. No.: B603330
CAS No.: 1018528-68-1
M. Wt: 261.27g/mol
InChI Key: CDDMXDNZTJAPOV-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)sulfamoyl]-2-methylpropanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a sulfamoyl group (-SO$_2$NH-) at the third carbon and a methyl group at the second carbon. The sulfamoyl group is further attached to a 3-fluorophenyl ring.

Molecular Formula: C${10}$H${11}$FNO$_4$S Molecular Weight: ~277.27 g/mol (estimated based on structural analogs) . Key Structural Features:

  • A polar sulfamoyl group enhances hydrogen-bonding capacity.
  • The 3-fluorophenyl ring contributes electron-withdrawing effects, influencing electronic distribution.

Properties

IUPAC Name

3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-7(10(13)14)6-17(15,16)12-9-4-2-3-8(11)5-9/h2-5,7,12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDMXDNZTJAPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)NC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid typically involves the reaction of 3-fluoroaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 2-methylpropanoic acid under suitable conditions to yield the target compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key analogs is provided below:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
3-[(3-Fluorophenyl)sulfamoyl]-2-methylpropanoic acid C${10}$H${11}$FNO$_4$S -SO$_2$NH-; 3-F-phenyl; 2-methyl ~277.27 High polarity, strong H-bonding potential
3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid C${10}$H${11}$FO$_3$S -S-; 3-F-phenyl; 2-hydroxy, 2-methyl 230.25 Reduced H-bonding vs. sulfamoyl; higher lipophilicity
3-[(3-Chloro-2-fluorophenyl)sulfamoyl]propanoic acid C$9$H$9$ClFNO$_4$S -SO$_2$NH-; 3-Cl-2-F-phenyl 281.69 Increased steric bulk; Cl enhances electronegativity
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid C$6$H${13}$NO$_2$S -S-CH$2$CH$2$NH$_2$; 2-methyl 163.24 Basic amino group; prone to oxidation at sulfanyl
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C$9$H${17}$NO$_4$ -NH-Boc; 2-methyl 203.24 Lipophilic Boc group; reduced solubility

Pharmacological and Physicochemical Properties

(a) Sulfamoyl vs. Sulfanyl Groups
  • Sulfamoyl (-SO$_2$NH-): Exhibits strong hydrogen-bonding capacity due to polar sulfonyl and NH groups. In molecular modeling studies, sulfamoyl-containing compounds (e.g., compound 4 in ) showed higher binding affinity (-8.53 kcal/mol) compared to non-sulfamoyl analogs (-7.94 kcal/mol), attributed to enhanced interactions with target receptors .
  • Sulfanyl (-S-): Less polar, leading to lower binding affinity but improved membrane permeability.
(b) Aromatic Ring Substitutions
  • 3-Fluorophenyl: The fluorine atom introduces electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution.
  • Hydroxy vs. Methyl Groups : The 2-hydroxy substituent in increases hydrophilicity but may reduce metabolic stability compared to the 2-methyl group in the target compound, which offers steric protection against enzymatic degradation.
(c) Amino and Boc-Protected Derivatives
  • Aminoethylsulfanyl (e.g., ): The primary amine introduces basicity, enabling salt formation but increasing susceptibility to oxidation.
  • Boc-Protected Amino (e.g., ): The tert-butoxycarbonyl (Boc) group enhances lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.

Biological Activity

3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid includes a sulfamoyl group attached to a 3-fluorophenyl moiety and a branched propanoic acid backbone. This unique structure may contribute to its biological properties.

The compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with sulfamoyl groups can inhibit various enzymes, potentially including proteases and kinases. This inhibition can lead to reduced cell proliferation and altered signaling pathways.
  • Receptor Modulation : The presence of the fluorophenyl group suggests potential interactions with specific receptors, possibly influencing cellular responses related to inflammation and immune modulation.

Pharmacological Effects

The biological activity of 3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid has been evaluated in various studies:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect can be particularly beneficial in conditions such as rheumatoid arthritis and other autoimmune diseases.
  • Antitumor Effects : Some research indicates that the compound may possess antitumor activity, potentially through the induction of apoptosis in cancer cells. This could make it a candidate for further development in cancer therapeutics.

Case Studies

  • Study on Inflammatory Response :
    • A study investigated the effects of 3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid on macrophage activation. Results indicated a significant reduction in TNF-alpha production, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Line Analysis :
    • In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis, particularly in breast and colon cancer cells. The mechanism was linked to the modulation of apoptotic pathways involving caspases.

Research Findings

Recent findings emphasize the importance of further research into this compound's pharmacodynamics and pharmacokinetics:

StudyFindingsImplications
Study 1Reduced TNF-alpha levels in macrophagesPotential use in treating inflammatory diseases
Study 2Induced apoptosis in cancer cell linesCandidate for cancer therapy development
Study 3Inhibition of specific kinasesMay affect signaling pathways involved in cell growth

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